N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1051363-49-5
VCID: VC8043894
InChI: InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H
SMILES: CC(C)CNCC1=CC(=CC=C1)OC.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride

CAS No.: 1051363-49-5

Cat. No.: VC8043894

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride - 1051363-49-5

Specification

CAS No. 1051363-49-5
Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H
Standard InChI Key WQLGBWQBUYNSFY-UHFFFAOYSA-N
SMILES CC(C)CNCC1=CC(=CC=C1)OC.Cl
Canonical SMILES CC(C)CNCC1=CC(=CC=C1)OC.Cl

Introduction

Synthesis and Enantioselective Resolution

Synthetic Routes

The synthesis of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride proceeds through a multi-step sequence involving condensation, reduction, and resolution :

  • Condensation: 3-Methoxybenzylamine reacts with β-2-chlorophenylpropionic acid in toluene under reflux, facilitated by azeotropic water removal. This yields an intermediate amide, NN-((R)-α-methyl-3-methoxybenzyl)-3-(2-chlorobenzene)propanamide .

  • Reduction: The amide undergoes borane-THF complex-mediated reduction at 68°C, selectively reducing the carbonyl to a methylene group. This step produces the free amine, which is subsequently treated with HCl to form the hydrochloride salt .

  • Resolution: Racemic 3-methoxy-α-methylbenzylamine is resolved using (R)-(-)-mandelic acid in isopropanol, achieving >99% enantiomeric excess (ee) after two recrystallizations .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (ee)
CondensationToluene, reflux, 55 hours93.8N/A
ReductionBorane-THF, 68°C, 2 hours114.7*>95
Resolution(R)-(-)-Mandelic acid, isopropanol70>99
*Yield exceeds 100% due to residual solvent or incomplete drying.

Analytical Validation

Enantiomeric purity is validated via derivatization with (+)-10-camphorsulfonyl chloride, followed by 1H^1\text{H} NMR or HPLC analysis . Diagnostic NMR signals include sulfonamide NH (δ\delta 5.55–6.25 ppm) and camphor methyl groups (δ\delta 0.48–1.0 ppm) . HPLC methods using chiral stationary phases (e.g., Chiralpak AD) achieve baseline separation of enantiomers, confirming pharmacological suitability .

Pharmacological Applications

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride serves as a critical intermediate in synthesizing NPS R-568, a calcimimetic agent targeting calcium-sensing receptors (CaSR) . CaSR modulators are therapeutic in hyperparathyroidism and osteoporosis by mimicking extracellular calcium to regulate parathyroid hormone secretion . The compound’s chirality is pharmacologically decisive, with the (R)-enantiomer exhibiting superior receptor affinity .

Mechanistic Insight:

  • Receptor binding: The 3-methoxybenzyl group engages in hydrophobic interactions with CaSR’s transmembrane domain.

  • Stereoselectivity: The (R)-configuration aligns the methyl group to avoid steric clashes with receptor residues .

Industrial and Research Significance

The compound’s synthesis exemplifies scalable enantioselective catalysis, with patent WO1996002492A1 detailing kilogram-scale production . Industrial batches achieve 76% yield after chromatographic purification, underscoring process efficiency . Research applications extend to:

  • Probe development: Radiolabeled analogs for CaSR localization studies.

  • Structure-activity relationships (SAR): Modifying the methoxy or chlorophenyl groups to optimize pharmacokinetics .

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